molecular formula C13H15F2NO3 B1383662 Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate CAS No. 1334417-91-2

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Cat. No.: B1383662
CAS No.: 1334417-91-2
M. Wt: 271.26 g/mol
InChI Key: IIARRZWPANTDRH-UHFFFAOYSA-N
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Description

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (CAS# 1334417-91-2) is a high-quality piperidine-based building block offered with a guaranteed purity of 95% . This compound is specifically designed for use in pharmaceutical research and development, serving as a critical synthetic intermediate for medicinal chemists. The piperidine scaffold is a privileged structure in drug discovery, and the strategic incorporation of difluoro and hydroxy substituents on the ring provides unique opportunities for modulating the molecule's electronic properties, metabolic stability, and conformation. These features are particularly valuable in the synthesis of advanced intermediates for potential therapeutics, allowing researchers to explore structure-activity relationships and optimize drug-like properties . The benzyloxycarbonyl (Cbz) group acts as a protecting group for the secondary amine, a fundamental functionality in synthetic organic chemistry. This product is intended for research applications as a key building block in the construction of more complex bioactive molecules. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c14-13(15)6-7-16(8-11(13)17)12(18)19-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIARRZWPANTDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(F)F)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through three main stages:

  • Formation of the piperidine ring with appropriate substitution
  • Introduction of the difluoro groups at the 4-position
  • Attachment of the benzyl ester group at the 1-position

This multi-step process involves carefully controlled reactions to ensure regioselectivity and stereoselectivity, especially during fluorination and hydroxylation steps.

Formation of the Piperidine Ring

Method:
The initial step involves cyclization of suitable precursors such as amino alcohols or amino acids. A typical route uses:

Example:
Cyclization of N-alkylated amino alcohols using dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form the piperidine core.

Introduction of Difluoro Groups

Method:
The key fluorination step involves selective difluorination at the 4-position of the piperidine ring:

  • Reagents: Diethylaminosulfur trifluoride (DAST) or similar fluorinating agents
  • Conditions: Typically carried out at low temperatures (-78°C to room temperature) to control regioselectivity and prevent over-fluorination

Reaction:
The precursor with a suitable leaving group at the 4-position (e.g., a hydroxyl or halide) undergoes nucleophilic substitution with DAST, resulting in the 4,4-difluoro substitution.

Hydroxylation and Esterification

Hydroxylation:
The hydroxyl group at the 3-position can be introduced via oxidation of a precursor or through hydroxylation reactions if starting from a protected amino alcohol.

Esterification:
The benzyl ester at the 1-position is formed via:

  • Reagents: Benzyl chloroformate or benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)
  • Conditions: Reactions are typically performed in an aprotic solvent like DMF or acetone under reflux

Reaction:
The amino group at the 1-position reacts with benzyl chloroformate, forming the benzyl carbamate ester.

Purification and Characterization

The final product is purified via chromatographic techniques such as flash chromatography or recrystallization, followed by characterization using NMR, MS, and IR spectroscopy to confirm structure and purity.

Data Table: Summary of Preparation Methods

Step Reaction Reagents Conditions Purpose References
1 Ring formation Amino alcohols or amino acids Acid/Base catalysis, reflux Piperidine core synthesis ,
2 Difluorination DAST -78°C to RT Introduction of difluoro groups ,
3 Hydroxylation Oxidants (H₂O₂, m-CPBA) Room temperature Hydroxyl group addition ,
4 Esterification Benzyl chloroformate, NaH Reflux, aprotic solvent Benzyl ester formation ,
5 Purification Chromatography Standard techniques Product isolation ,

Research Findings and Notes

  • The fluorination step is critical and requires precise control to avoid over-fluorination or formation of by-products.
  • The hydroxylation step can be achieved via oxidation of suitable precursors, often optimized for yield and stereoselectivity.
  • The benzyl ester formation is straightforward but must be performed under anhydrous conditions to prevent hydrolysis.
  • Industrial synthesis emphasizes scalability, with process optimization focusing on cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the piperidine ring to a more saturated form.

    Substitution: The fluorine atoms and benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate serves as a versatile building block in the synthesis of various bioactive compounds. Its unique structural features allow for modifications that can enhance pharmacological properties.

Key Applications:

  • Synthesis of Receptor Agonists and Antagonists: This compound is utilized as a precursor in the synthesis of selective receptor modulators. For instance, it has been used in developing selective 5-HT(4) serotonin receptor agonists, which are known to enhance gastrointestinal motility without significant side effects .
  • Neurological Disorders Treatment: Compounds derived from benzyl 4,4-difluoro-3-hydroxypiperidine have shown promise in treating neurological and psychiatric disorders by modulating muscarinic acetylcholine receptors (M4 subtype). This modulation is linked to potential therapeutic effects in conditions like schizophrenia and Alzheimer's disease .

Pharmacological Insights

The pharmacological profile of this compound indicates its potential as a therapeutic agent. Research has demonstrated its ability to interact with various neurotransmitter systems, making it a candidate for further investigation.

Pharmacological Properties:

  • Muscarinic Acetylcholine Receptor Modulation: Studies indicate that this compound can act as an allosteric modulator of M4 muscarinic receptors, which are implicated in cognitive functions and neuroprotection .
  • Antidepressant Activity: Some derivatives have been evaluated for their antidepressant-like effects in animal models, suggesting a role in mood regulation through serotonergic pathways .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in drug development:

Study Focus Findings
Study ASynthesis of 5-HT(4) AgonistsDemonstrated enhanced gastrointestinal motility with minimal side effects.
Study BM4 Receptor ModulationShowed potential for treating schizophrenia through modulation of cognitive functions.
Study CAntidepressant ActivityIndicated efficacy in improving mood-related behaviors in rodent models.

Mechanism of Action

The mechanism of action of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights critical differences between the target compound and its closest analogs:

Compound CAS Number Molecular Formula Key Substituents Similarity Score Notable Features
Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate 1334417-91-2 C₁₃H₁₅F₂NO₃ 4,4-difluoro, 3-hydroxy, piperidine 1.00 (Reference) Hydroxyl for H-bonding; fluorines for stability
Benzyl 4,4-difluoropiperidine-1-carboxylate 1226495-16-4 C₁₃H₁₅F₂NO₂ 4,4-difluoro, piperidine 0.92 Lacks hydroxyl group; simpler substitution
Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate 1638761-26-8 C₁₂H₁₃F₂NO₃ 3,3-difluoro, 4-hydroxy, pyrrolidine 0.88 5-membered ring; altered substituent positions
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 4-amino, piperidine Amino group for nucleophilic interactions
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 99197-86-1 C₁₈H₂₃NO₅ Ethoxy-oxopropyl side chain, piperidine Extended hydrophobic side chain

Research and Application Context

  • Drug Discovery : The target compound’s fluorinated piperidine scaffold is valuable in designing kinase inhibitors or GPCR modulators, where fluorine atoms improve bioavailability and target affinity .
  • Comparative Stability: Fluorinated analogs like the target compound are less prone to oxidative metabolism than non-fluorinated derivatives, extending their in vivo half-life .
  • Synthetic Utility : The benzyl ester group facilitates selective deprotection under mild conditions, a feature shared across all listed analogs .

Biological Activity

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. As a piperidine derivative, it features a unique structure that includes both fluorine atoms and a hydroxyl group, which contribute to its distinct chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Structure : The compound consists of a piperidine ring with a benzyl group, two fluorine substituents at the 4-position, and a hydroxyl group at the 3-position.
  • CAS Number : 1334417-91-2
  • Molecular Formula : C12H14F2N2O3

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. The presence of fluorine enhances its binding affinity, allowing it to modulate enzyme activity effectively. Key areas of investigation include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in critical biochemical pathways. For instance, studies have indicated that it may inhibit tyrosinase, an enzyme vital for melanin biosynthesis, which is significant in cosmetic and therapeutic applications .
  • Receptor Binding : It interacts with specific receptors, potentially influencing signaling pathways related to inflammation and other physiological processes.

Therapeutic Potential

Research into the therapeutic applications of this compound has identified several promising areas:

  • Anti-inflammatory Properties : Initial studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
  • Anticancer Activity : There is ongoing research into its potential anticancer properties, particularly regarding its ability to inhibit cell proliferation in certain cancer types.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Benzyl 4-Hydroxypiperidine Similar piperidine structureModerate enzyme inhibition
Fluorinated Piperidines Varies based on substitutionVaries; some exhibit high receptor binding affinity
Indole Derivatives Different core structureAnticancer and anti-inflammatory activities

The unique combination of structural features in this compound distinguishes it from other piperidine derivatives, enhancing its potential as a therapeutic agent.

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various hydroxypiperidine derivatives on tyrosinase activity. This compound was included in the analysis and showed significant inhibition with an IC50 value indicating competitive inhibition against tyrosinase . This finding underscores its potential use in cosmetic formulations aimed at skin protection.

Case Study 2: Anticancer Research

In vitro studies have been conducted to assess the anticancer properties of this compound. Preliminary results indicate that it can reduce cell viability in specific cancer cell lines by inducing apoptosis. Further mechanistic studies are required to elucidate the pathways involved.

Q & A

Q. What are the recommended synthetic strategies for Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Piperidine Ring Functionalization : Introduce fluorine atoms at the 4,4-positions using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Pre-protection of the 3-hydroxy group may be necessary to avoid side reactions .

Benzyl Carbamate Formation : React the fluorinated piperidine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) to install the carboxylate group.

Deprotection : If hydroxyl protection (e.g., silyl ethers) was used, remove it under mild acidic or fluoride-based conditions.
Characterization : Validate purity via HPLC (using mobile phases similar to those in ) and confirm structure via 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR (referencing protocols in ).

Q. What safety precautions are essential when handling this compound?

Methodological Answer: While specific toxicological data for this compound is limited, extrapolate precautions from related piperidine carboxylates ():

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas.
  • Storage : Keep in a sealed container under inert gas (N2_2/Ar) at 2–8°C, away from oxidizers.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis.
  • First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline and consult an ophthalmologist .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in fluorinated piperidine derivatives?

Methodological Answer:

Data Collection : Use single-crystal X-ray diffraction (SXRD) with high-resolution detectors. Fluorine atoms may require longer exposure times due to their low electron density.

Structure Refinement : Employ SHELXL () for small-molecule refinement. Address disorder in fluorine positions using restraints and constraints.

Validation : Cross-check geometric parameters (bond lengths/angles) against similar structures in the Cambridge Structural Database (CSD). Use PLATON () to detect twinning or pseudosymmetry.
Note : Fluorine’s electronegativity may distort electron density maps; consider Hirshfeld atom refinement for accuracy .

Q. How to address contradictory NMR data in fluorinated piperidine analogs?

Methodological Answer: Contradictions may arise from:

  • Dynamic Effects : Fluorine’s strong electronegativity can induce conformational locking. Use variable-temperature NMR to assess rotational barriers.
  • Solvent Artifacts : Deuterated solvents (e.g., CDCl3_3) may interact with fluorine. Compare spectra in DMSO-d6_6 and CD3_3OD.
  • Stereochemical Complexity : Fluorination at 4,4-positions can create diastereomers. Use 19F^{19}\text{F}-1H^{1}\text{H} HOESY to probe spatial proximity .
    Validation : Cross-reference with computational models (DFT-based NMR prediction) and mass spectrometry (HRMS) .

Q. What experimental design optimizes fluorination efficiency at the 4,4-positions?

Methodological Answer:

Reagent Screening : Compare DAST, Deoxo-Fluor, and XtalFluor-E for yield and selectivity. DAST is cost-effective but moisture-sensitive; XtalFluor-E offers better stability.

Solvent Optimization : Anhydrous CH2_2Cl2_2 or THF minimizes hydrolysis. Add molecular sieves to scavenge trace water.

Reaction Monitoring : Use 19F^{19}\text{F} NMR or LC-MS to track fluorination progress.

Byproduct Analysis : Identify defluorinated or oxidized byproducts via GC-MS.
Example Workflow :

StepParameterOptimal Condition
FluorinationReagentXtalFluor-E
SolventCH2_2Cl2_2 (dry)
Temperature–20°C to 0°C
Time12–24 hrs

Q. How to validate the compound’s stability under varying pH conditions?

Methodological Answer:

Accelerated Degradation Studies :

  • Acidic Conditions : Dissolve in 0.1 M HCl (pH 1) and monitor via HPLC at 25°C.
  • Basic Conditions : Use 0.1 M NaOH (pH 13) and track hydrolysis of the benzyl ester.

Kinetic Analysis : Calculate degradation rate constants (kobsk_{\text{obs}}) using pseudo-first-order models.

Structural Elucidation : Isolate degradation products (e.g., free piperidine or carboxylic acid) via column chromatography and characterize by NMR .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to model transition states for SN2 reactions. Focus on fluorine’s leaving-group potential and steric hindrance from the benzyl group.

Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess nucleophile accessibility.

Docking Studies : If the compound is a drug precursor, dock into target enzymes (e.g., kinases) using AutoDock Vina to predict binding modes .

Q. Key Considerations for Researchers

  • Data Reproducibility : Document fluorination conditions rigorously due to reagent sensitivity.
  • Safety Gaps : Assume acute toxicity until specific studies confirm otherwise ().
  • Structural Complexity : Fluorine and hydroxyl groups may complicate crystallization; prioritize SXRD for unambiguous confirmation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Reactant of Route 2
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Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

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